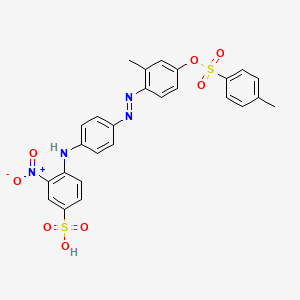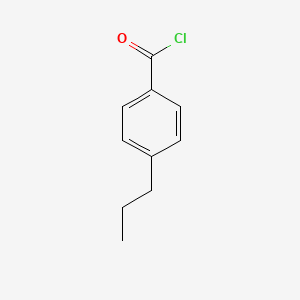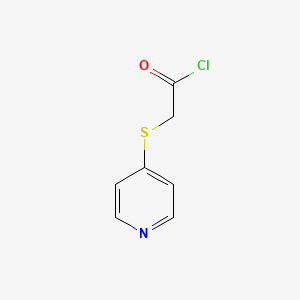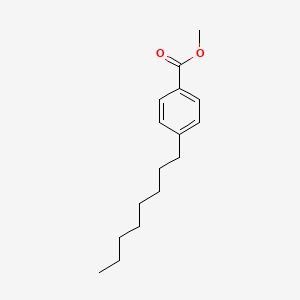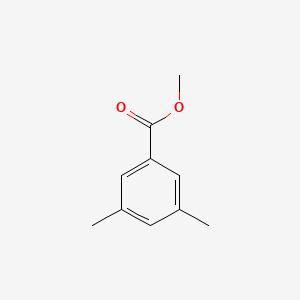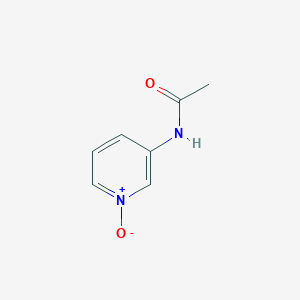
N-(1-Oxidopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxidopyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is characterized by the presence of a pyridine ring with an oxidized nitrogen atom and an acetamide group attached to the third position of the ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(1-Oxidopyridin-3-yl)acetamide typically involves the oxidation of pyridine derivatives followed by acetamidation. One common synthetic route includes the oxidation of 3-aminopyridine to form 3-nitropyridine, which is then reduced to 3-aminopyridine N-oxide. The final step involves the acetamidation of 3-aminopyridine N-oxide to yield this compound. Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(1-Oxidopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
N-(1-Oxidopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-Oxidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
N-(1-Oxidopyridin-3-yl)acetamide can be compared with other pyridine derivatives and acetamide compounds. Similar compounds include:
3-aminopyridine N-oxide: A precursor in the synthesis of this compound.
N-(1-oxidopyridin-1-ium-2-yl)acetamide: A structural isomer with the acetamide group attached to the second position of the pyridine ring.
N-(1-oxidopyridin-1-ium-4-yl)acetamide: Another isomer with the acetamide group attached to the fourth position of the pyridine ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(1-oxidopyridin-1-ium-3-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10) |
InChI Key |
PXIZJUJPHCTYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



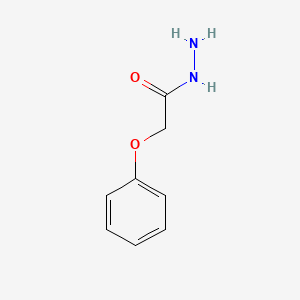
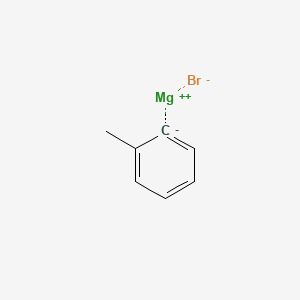
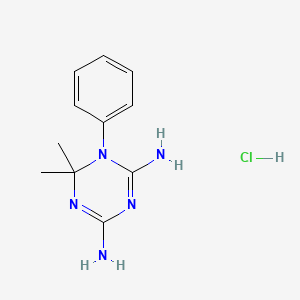
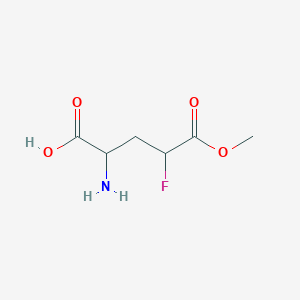
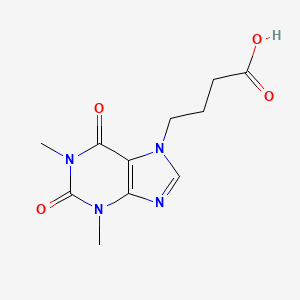
![2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360157.png)
